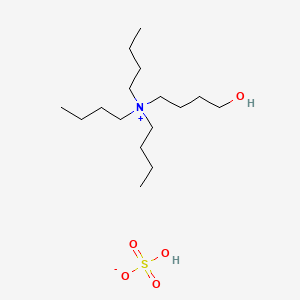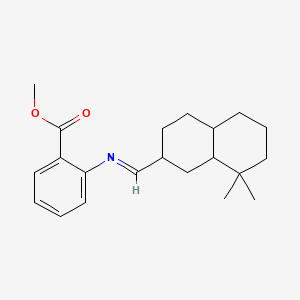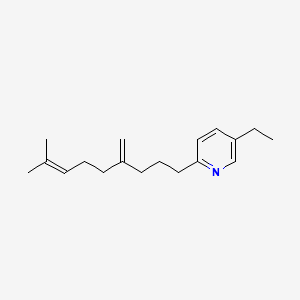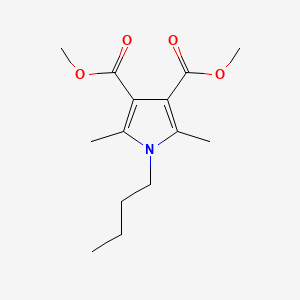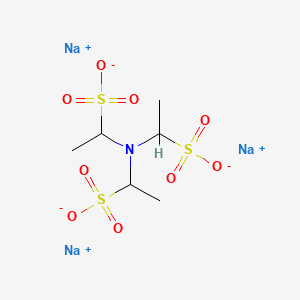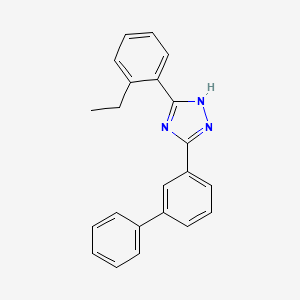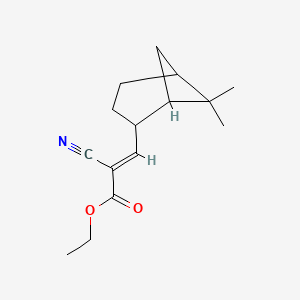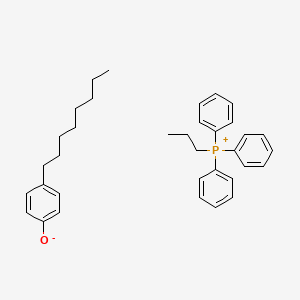
4-octylphenolate;triphenyl(propyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-octylphenolate;triphenyl(propyl)phosphanium is an organic compound with the molecular formula C35H43OP. This compound is known for its unique structure, which combines a phenolate group with a triphenylphosphonium moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 4-octylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with an alkyl halide to form the triphenyl(propyl)phosphanium cation. This cation is then reacted with 4-octylphenol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Analyse Chemischer Reaktionen
4-octylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-octylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting mitochondrial dysfunction in various diseases.
Wirkmechanismus
The mechanism of action of 4-octylphenolate;triphenyl(propyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to target mitochondria, where it can affect mitochondrial respiration and induce reactive oxygen species (ROS) production. This can lead to changes in cellular energy metabolism and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-octylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of a phenolate group and a triphenylphosphonium moiety. Similar compounds include:
Triphenylphosphonium derivatives: These compounds share the triphenylphosphonium moiety but differ in the attached functional groups.
Phenolate derivatives: These compounds contain the phenolate group but lack the triphenylphosphonium moiety.
Phosphonium-based ionic liquids: These compounds are used in various applications due to their ionic nature and stability.
Eigenschaften
CAS-Nummer |
94231-18-2 |
|---|---|
Molekularformel |
C35H43OP |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
4-octylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2,18H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI-Schlüssel |
XPQSBHZJPFWTHY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)


